Imidazo[1,2-A]pyridine-7-methanol
Overview
Description
Imidazo[1,2-A]pyridine-7-methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a hydroxymethyl group at the 7th position. This compound is part of the broader class of imidazo[1,2-A]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .
Result of Action
Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .
Action Environment
The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-7-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-7-methanol typically involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This method is favored for its efficiency and versatility.
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and scalable methods. Recent advancements have focused on metal-free synthesis protocols to minimize environmental impact . These methods include the use of non-toxic solvents and catalysts, as well as energy-efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridine-7-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The imidazo-pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Imidazo[1,2-A]pyridine-7-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It finds applications in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the hydroxymethyl group.
Imidazo[1,2-A]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-A]pyridine-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: Imidazo[1,2-A]pyridine-7-methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453332 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-80-3 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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